2,2'-(Pyridin-2-ylmethylene)diphenol
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Overview
Description
2,2’-(Pyridin-2-ylmethylene)diphenol is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . It is known for its unique structure, which consists of a pyridine ring linked to two phenol groups via a methylene bridge. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridin-2-ylmethylene)diphenol typically involves the condensation reaction between pyridine-2-carbaldehyde and 2,2’-dihydroxybiphenyl . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Pyridin-2-ylmethylene)diphenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process may involve multiple steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridin-2-ylmethylene)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Pyridin-2-ylmethylene)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Pyridin-2-ylmethylene)diphenol exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Pyridin-2-ylmethylene)diphenol: Similar in structure but with different substitution patterns on the phenol rings.
Bisphenol A (BPA): Another diphenol compound with distinct applications and properties.
2,2’-Bipyridine: A related compound used primarily as a ligand in coordination chemistry.
Uniqueness
2,2’-(Pyridin-2-ylmethylene)diphenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)-pyridin-2-ylmethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-10-3-1-7-13(16)18(15-9-5-6-12-19-15)14-8-2-4-11-17(14)21/h1-12,18,20-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGTLYPMKAJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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